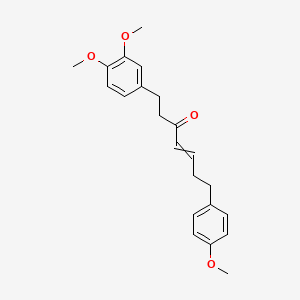![molecular formula C16H25N2O5P B12594322 Phosphonic acid, [(2-nitrophenyl)-1-piperidinylmethyl]-, diethyl ester CAS No. 650633-99-1](/img/structure/B12594322.png)
Phosphonic acid, [(2-nitrophenyl)-1-piperidinylmethyl]-, diethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphonic acid, [(2-nitrophenyl)-1-piperidinylmethyl]-, diethyl ester is an organophosphorus compound characterized by the presence of a phosphonic acid functional group. This compound is notable for its structural analogy with phosphate moieties and its coordination properties, making it useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, [(2-nitrophenyl)-1-piperidinylmethyl]-, diethyl ester typically involves the reaction of diethyl phosphite with a suitable precursor containing the [(2-nitrophenyl)-1-piperidinylmethyl] group. The reaction is usually carried out under controlled conditions to ensure the formation of the desired ester. Common reagents used in the synthesis include bromotrimethylsilane and methanol, which facilitate the dealkylation of dialkyl phosphonates .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to maintain consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Phosphonic acid, [(2-nitrophenyl)-1-piperidinylmethyl]-, diethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding phosphonic acid.
Oxidation and Reduction: The nitrophenyl group can undergo redox reactions, potentially altering the electronic properties of the compound.
Common Reagents and Conditions
Hydrolysis: Typically carried out using hydrochloric acid or sodium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic conditions.
Major Products
Hydrolysis: Yields phosphonic acid and ethanol.
Oxidation: Produces various oxidized derivatives of the nitrophenyl group.
Substitution: Results in modified phosphonic acid esters with different substituents.
Scientific Research Applications
Phosphonic acid, [(2-nitrophenyl)-1-piperidinylmethyl]-, diethyl ester has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of phosphonic acid, [(2-nitrophenyl)-1-piperidinylmethyl]-, diethyl ester involves its interaction with specific molecular targets. The phosphonic acid group can mimic phosphate groups, allowing it to bind to enzymes and receptors involved in various biochemical pathways. This binding can inhibit or modulate the activity of these targets, leading to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
Diethyl (difluoromethyl)phosphonate: Another organophosphorus compound with similar ester groups but different substituents.
Phosphonic acid, ([1,1’-biphenyl]-2-ylmethyl)-, diethyl ester: Shares the phosphonic acid ester structure but has a different aromatic substituent.
Uniqueness
Phosphonic acid, [(2-nitrophenyl)-1-piperidinylmethyl]-, diethyl ester is unique due to its combination of a nitrophenyl group and a piperidinylmethyl group, which confer distinct electronic and steric properties. These features make it particularly useful in applications requiring specific coordination or biological activity.
Properties
CAS No. |
650633-99-1 |
|---|---|
Molecular Formula |
C16H25N2O5P |
Molecular Weight |
356.35 g/mol |
IUPAC Name |
1-[diethoxyphosphoryl-(2-nitrophenyl)methyl]piperidine |
InChI |
InChI=1S/C16H25N2O5P/c1-3-22-24(21,23-4-2)16(17-12-8-5-9-13-17)14-10-6-7-11-15(14)18(19)20/h6-7,10-11,16H,3-5,8-9,12-13H2,1-2H3 |
InChI Key |
VUYVOMZQZHWNOT-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C(C1=CC=CC=C1[N+](=O)[O-])N2CCCCC2)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(1,3-thiazol-2-yl)-2-([1,2,4]triazolo[4,3-a]pyrimidin-3-ylsulfanyl)acetamide](/img/structure/B12594246.png)

![2-[(3-Ethyl-2-quinolinyl)sulfanyl]acetamide](/img/structure/B12594263.png)
![6-[(1S)-1-Hydroxypropyl]-4-methoxy-2H-pyran-2-one](/img/structure/B12594268.png)




![N~2~-[(1,3-Benzoxazol-2-ylsulfanyl)acetyl]-N~2~-benzyl-N-cyclohexylglycinamide](/img/structure/B12594301.png)


![2-{[(6-Amino-9H-purin-9-yl)methoxy]methyl}prop-2-en-1-ol](/img/structure/B12594311.png)
